N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine
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Overview
Description
N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine is an organic compound belonging to the class of imidazo[1,5-a]pyrazines. These are aromatic heteropolycyclic compounds containing an imidazole ring fused to and sharing one nitrogen with a pyrazine ring
Preparation Methods
The synthesis of N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine typically involves multistep reactions starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the condensation of 2,6-dimethylaniline with a suitable pyrazine derivative, followed by cyclization to form the imidazo[1,5-a]pyrazine core . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyridines: These compounds share a similar core structure but differ in the substitution pattern and specific functional groups.
Imidazo[1,2-a]pyrazines: These compounds have a different fusion pattern of the imidazole and pyrazine rings.
Aminopyrazines: These compounds contain an amino group attached to a pyrazine ring but lack the fused imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
919787-05-6 |
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Molecular Formula |
C14H14N4 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C14H14N4/c1-10-4-3-5-11(2)13(10)17-14-12-8-15-9-18(12)7-6-16-14/h3-9H,1-2H3,(H,16,17) |
InChI Key |
YZINSVARUHMMPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC=CN3C2=CN=C3 |
Origin of Product |
United States |
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